![molecular formula C21H20FN3O5S B2671739 ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate CAS No. 921553-37-9](/img/structure/B2671739.png)
ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of various heterocyclic compounds, including Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential use of similar chemical structures in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Antianxiety Agents
Anzini et al. (2008) synthesized Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound with structural similarities, demonstrating high affinity for central benzodiazepine receptors and potential as a novel, highly potent, and safe antianxiety agent. This research indicates the chemical structure's relevance in developing therapeutic agents targeting central nervous system disorders (Anzini et al., 2008).
Electrochemical and Electrochromic Properties
Hu et al. (2013) investigated the effects of different acceptor groups on the electrochemical and electrochromic properties of donor–acceptor type monomers, including Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate. The study showcases the potential application of such structures in developing materials with desirable electrochromic properties, which could be useful in smart windows, displays, and other electrochromic devices (Hu et al., 2013).
Anticancer Activity
Mehvish and Kumar (2022) focused on the synthesis of new 3(2h)-one pyridazinone derivatives, aiming at potential antioxidant activity relevant to anticancer research. The derivatives were synthesized via a series of reactions involving ethyl esterification, indicating the importance of such chemical structures in the development of novel anticancer agents through molecular docking studies and in-vitro antioxidant activity assessments (Mehvish & Kumar, 2022).
Liquid Crystalline Polysiloxanes
Bracon et al. (2000) synthesized monomers containing a fluorinated chain, an aliphatic chain, and a central mesogenic moiety, demonstrating high smectogen properties and potential as precursors for side-chain liquid crystalline polysiloxanes. This research highlights the relevance of such chemical structures in the development of materials with unique liquid crystalline properties, which could have applications in displays, sensors, and other advanced materials technology (Bracon et al., 2000).
Eigenschaften
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-2-30-21(27)16-5-9-18(10-6-16)31(28,29)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRXGKOPXVCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.